molecular formula C22H19N5O2 B2623278 8-(3,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887466-48-0

8-(3,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2623278
CAS No.: 887466-48-0
M. Wt: 385.427
InChI Key: JCBQSKPKLSJKGY-UHFFFAOYSA-N
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Description

8-(3,5-Dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione ( 887466-48-0) is a tricyclic purine derivative with a molecular formula of C22H19N5O2 and a molecular weight of 385.42 g/mol . This compound belongs to a class of imidazo[2,1-f]purine-2,4-dione derivatives that have demonstrated significant potential in preclinical pharmacological research, particularly as ligands for central nervous system (CNS) receptors . Scientific studies on closely related analogues indicate that this chemical class exhibits high affinity for serotonin receptors, specifically the 5-HT1A subtype . Compounds with this mechanism have been shown in preliminary evaluations to exert anxiolytic-like and antidepressant-like activities in animal models, with efficacy comparable to reference drugs such as Imipramine . The structural motif of imidazo[2,1-f]purine-2,4-dione is also investigated in the context of adenosine receptor (AR) antagonism. Research suggests that such tricyclic derivatives can be developed as antagonists for adenosine receptor subtypes (A1, A2A, A2B, A3), which are relevant therapeutic targets for conditions including Parkinson's disease, inflammatory disorders, and asthma . The incorporation of a basic nitrogen atom in the tricyclic ring system can enhance water solubility compared to traditional xanthines, potentially improving the compound's pharmacokinetic properties for in vivo research applications . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-(3,5-dimethylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-13-9-14(2)11-16(10-13)27-17(15-7-5-4-6-8-15)12-26-18-19(23-21(26)27)25(3)22(29)24-20(18)28/h4-12H,1-3H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBQSKPKLSJKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(3,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound belonging to the imidazo[2,1-f]purine family. Its unique structural features and diverse biological activities have made it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C22H19N5O2C_{22}H_{19}N_{5}O_{2} with a molecular weight of approximately 385.427 g/mol. The structural configuration includes a purine core with specific aromatic substituents that contribute to its biological properties.

Research indicates that 8-(3,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione interacts with various biological targets, influencing enzyme and receptor activities. The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act on specific receptors, altering signaling pathways that can lead to therapeutic effects.

Biological Activities

The compound has been investigated for several biological activities:

  • Antitumor Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines.
  • Antiviral Properties : There is emerging evidence supporting its role in modulating viral replication and enhancing immune responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorCytotoxicity against TK-10 and HT-29 cell lines
AntiviralModulation of viral replication
Enzyme InhibitionInhibition of specific metabolic enzymes

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of 8-(3,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione on human cancer cell lines TK-10 (renal carcinoma) and HT-29 (colorectal carcinoma). The results indicated significant dose-dependent cytotoxicity with IC50 values suggesting potent antitumor activity. Further mechanistic studies are ongoing to elucidate the pathways involved in this activity.

Case Study: Antiviral Mechanisms

In another study focusing on antiviral properties, the compound was shown to enhance interferon production in response to viral infections. This suggests a potential role in boosting innate immunity against viral pathogens. The interaction with DDX3X protein was highlighted as a key mechanism for promoting antiviral responses through the activation of transcription factors involved in interferon signaling pathways.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly as an anti-cancer and anti-inflammatory agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Studies

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. In vitro assays have shown that it can inhibit cell proliferation and induce apoptosis in tumor cells.
  • Anti-inflammatory Effects : Research has demonstrated that the compound can modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases.

Biochemical Research

Studies have focused on the compound's ability to act as an enzyme inhibitor or receptor modulator.

Enzyme Inhibition

  • The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For example, it has been evaluated for its inhibitory effects on phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways.

Receptor Interaction

  • Molecular docking studies have suggested that 8-(3,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can bind to adenosine receptors, which are implicated in various physiological processes including neurotransmission and immune response.

Pharmacological Studies

The pharmacokinetics and pharmacodynamics of this compound are under investigation to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Pharmacological Uses

  • Neuroprotective Effects : Preliminary findings suggest that the compound may have neuroprotective properties against neurodegenerative diseases.
  • Antimicrobial Activity : Some studies have indicated that derivatives of this compound exhibit antibacterial and antifungal activities.

Data Table: Comparative Analysis of Biological Activities

Compound NameStructureNotable Activity
8-(3,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneStructureAnticancer activity
1-Methyl-7-(3-chlorophenyl)-1H-imidazo[2,1-f]purineStructureEnzyme inhibition
8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophyllineStructureAdenosine receptor antagonist

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

The substituents at positions 7 and 8 significantly influence biological activity and physicochemical properties. Below is a comparison with key analogs:

Compound ID/Ref. Position 7 Substituent Position 8 Substituent Key Features
Target Compound Phenyl 3,5-Dimethylphenyl Lipophilic aromatic group; steric bulk may affect receptor binding
ALTA_2 () Phenyl 4-Hydroxybutyl Hydrophilic chain; moderate EphB4 inhibition (IC₅₀: 2.7–2.9 μM)
Compound 3i () 5-(4-(2-Fluorophenyl)-piperazinylpentyl Trimethyl Dual 5-HT1A/5-HT7 affinity; anxiolytic activity at 2.5 mg/kg
Compound 62 () p-Hydroxyphenyl 2-Methoxyphenyl High melting point (364–366°C); low yield (3%)
Compound 57 () p-Methylphenyl Butyl Moderate lipophilicity; melting point 238–240°C

Key Observations :

  • Steric Effects : The 3,5-dimethyl substitution introduces steric hindrance, which may limit binding to flat receptor pockets (e.g., kinase ATP-binding sites) compared to linear alkyl chains (e.g., butyl in compound 57) .

Pharmacological Activity

Serotonin Receptor Modulation ():
  • Fluorinated arylpiperazinylalkyl derivatives (e.g., 3i) exhibit potent 5-HT1A/5-HT7 receptor binding (Ki < 100 nM) .
  • The target compound lacks a piperazine moiety, suggesting weaker serotonin receptor affinity but possible selectivity for other targets (e.g., kinases).
Kinase Inhibition ():
  • ALTA_2 (8-(4-hydroxybutyl) analog) shows EphB4 inhibition (IC₅₀: 2.7–2.9 μM) via computational docking .
  • The target’s 3,5-dimethylphenyl group may disrupt kinase binding due to steric clashes, but its phenyl ring could engage in π-π stacking with hydrophobic kinase pockets.

Physicochemical Properties

Property Target Compound (Predicted) Compound 62 () Compound 57 ()
Melting Point (°C) 250–270 (estimated) 364–366 238–240
Molecular Weight (Da) ~395 ~400 ~353
LogP (Estimated) 3.5–4.0 2.8 2.5

Notes:

  • The target’s higher logP (vs. ALTA_2) suggests improved lipid solubility but may correlate with lower aqueous solubility.
  • Melting points correlate with molecular symmetry and intermolecular interactions; the target’s dimethylphenyl group may reduce symmetry, lowering the melting point compared to compound 62 .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of imidazopurine-dione derivatives typically involves multi-step reactions, including cyclization and functionalization. For example, analogous compounds (e.g., 1,3-dimethylimidazopurine-diones) are synthesized via nucleophilic substitution or palladium-catalyzed coupling to introduce aryl/alkyl groups at the 8-position . Key steps include:
  • Column chromatography purification : Used to isolate intermediates, with yields ranging from 10% to 55% depending on substituent reactivity .
  • Optimization via Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, catalyst loading) using statistical models to maximize yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Comprehensive characterization involves:
  • NMR spectroscopy : ¹H and ¹³C NMR confirm proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated within 1 ppm accuracy) .
  • Melting point analysis : Used to assess purity (e.g., sharp melting points >160°C indicate crystalline homogeneity) .

Advanced Research Questions

Q. What strategies are effective for modifying substituents to study structure-activity relationships (SAR)?

  • Methodological Answer : SAR studies focus on:
  • Substituent introduction : Piperazinyl or phenoxyethyl groups at the 8-position enhance solubility or receptor binding. For example, fluorinated analogs (e.g., 8-(2-(3-fluorophenoxy)ethyl)- derivatives) show improved bioactivity .
  • Computational modeling : DFT calculations predict electronic effects of substituents (e.g., electron-withdrawing groups increasing electrophilicity at reactive sites) .

Q. How can advanced optimization algorithms improve synthesis efficiency?

  • Methodological Answer : Machine learning and Bayesian optimization outperform traditional trial-and-error methods:
  • Heuristic algorithms : Identify optimal reaction conditions (e.g., solvent polarity, temperature) by iterating through parameter space .
  • Flow chemistry : Continuous-flow systems enhance reproducibility and scalability (e.g., Omura-Sharma-Swern oxidation in flow reactors) .

Q. What crystallographic data are available for related derivatives, and how can they inform structural analysis?

  • Methodological Answer : X-ray crystallography of analogs (e.g., 8-(2-hydroxyphenyl)-1,3-dimethylpurine-diones) reveals:
  • Planar imidazopurine core : Facilitates π-π stacking in receptor binding .
  • Hydrogen-bonding networks : Critical for stabilizing polymorphic forms .
    Use Cambridge Structural Database (CSD) entries to compare bond lengths/angles with computational models.

Q. How do solvent polarity and temperature impact regioselectivity in functionalization reactions?

  • Methodological Answer : Experimental design (DoE) identifies optimal conditions:
  • Polar aprotic solvents (e.g., DMF) : Increase nucleophilicity at the 8-position, favoring aryl substitution .
  • Low-temperature conditions (0–5°C) : Reduce side reactions (e.g., dimerization) during cyclization steps .

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